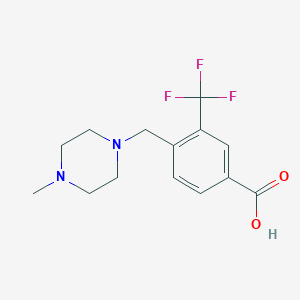

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid

Description

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (CAS: 859282-11-4) is a synthetic small molecule with the molecular formula C₁₄H₁₇F₃N₂O₂ and a molecular weight of 302.29 g/mol . It features a benzoic acid core substituted with a trifluoromethyl group at the 3-position and a 4-methylpiperazinylmethyl group at the 4-position. This compound has been investigated as a key intermediate in the synthesis of kinase inhibitors, particularly targeting B-RAFV600E/C-RAF, due to its structural versatility and ability to modulate pharmacokinetic properties . Its hydrochloride salt form (CAS: 859027-02-4) is commercially available for research use, with a purity of ≥95% .

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17/h2-3,8H,4-7,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQQMOIFWQOICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859282-11-4 | |

| Record name | 4-((4-Methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859282114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z0HZM0V8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a suitable benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-((4-Methyl-1,4-diazepan-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (4b)

- Structural Difference : Replaces the six-membered 4-methylpiperazine ring with a seven-membered 4-methyl-1,4-diazepane ring.

- Synthesis : Prepared via reductive amination similar to 4a but using 4-methyl-1,4-diazepane. Yield and purity data are comparable to 4a .

- Activity : Exhibits reduced B-RAFV600E inhibition (IC₅₀ = 0.18 μM) compared to 4a (IC₅₀ = 0.07 μM), suggesting that ring size impacts kinase binding .

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (4c)

- Structural Difference : Substitutes the 4-methyl group on piperazine with an ethyl group.

- Physicochemical Impact : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce solubility.

- Synthetic Yield : Reported at 89%, slightly lower than 4a (94%) .

Aromatic Substitution Variants

3-(4-Methylpiperazin-1-yl)benzoic acid

4-(4-Methylphthalen-1-yl)benzaldehyde (BP-4396)

- Structural Difference : Replaces the trifluoromethyl group with a methyl-substituted phthalene ring.

- Application : Primarily used in polymer chemistry rather than medicinal applications, indicating that electronic effects of the trifluoromethyl group are essential for biological activity .

Physicochemical and Pharmacokinetic Comparisons

| Compound | LogP | Aqueous Solubility | Plasma Stability | Key Reference |

|---|---|---|---|---|

| 4a (Target compound) | 1.8 | 12 μM (pH 7.4) | >90% (24 h) | |

| 4b (Diazepane analog) | 2.1 | 8 μM | 85% | |

| AP24592 (M19) | 2.5 | 5 μM | 78% |

Notes:

Anticancer Activity

- 4a: Demonstrates potent inhibition of B-RAFV600E (IC₅₀ = 0.07 μM) and anti-proliferative activity against melanoma cell lines (GI₅₀ = 0.2 μM) .

- 4c : Reduced potency (IC₅₀ = 0.15 μM), likely due to steric hindrance from the ethyl group .

- AP24734 (M36) : A metabolite of 4a with improved bioavailability but comparable efficacy (IC₅₀ = 0.09 μM) .

Antimicrobial Activity

Biological Activity

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (CAS No. 859282-11-4) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. It is structurally characterized by a trifluoromethyl group and a piperazine moiety, which are known to influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 302.292 g/mol. Its structure can be represented as follows:

This compound exhibits various biological activities primarily through its interactions with specific molecular targets:

- Phosphodiesterase Inhibition : Preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, similar to other compounds in the class. PDE inhibitors are crucial in modulating intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD) .

- Neuroprotective Potential : Given the structural similarities with other neuroactive compounds, there is speculation regarding its ability to penetrate the blood-brain barrier and exert neuroprotective effects, although this requires further investigation .

Case Studies and Research Findings

Research on the biological activity of this compound is still emerging. Here are some notable findings:

In Vitro Studies

- PDE Inhibition : A study assessed the inhibitory effects of related compounds on various PDE isoforms, suggesting that modifications in the piperazine ring could enhance selectivity and potency against specific PDEs .

In Vivo Studies

- Animal Models : In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers when administered prior to allergen exposure . This indicates a potential therapeutic application in allergic conditions.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid, and how can reaction yields be optimized?

The compound is synthesized via reductive amination or nucleophilic substitution, as demonstrated by a 94% yield achieved through coupling the benzoic acid precursor with 4-methylpiperazine under optimized conditions (e.g., methanol solvent, 24-hour reflux). Key parameters include stoichiometric control of the piperazine derivative, pH adjustment to favor amine reactivity, and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Monitoring reaction progress with TLC or LC-MS ensures minimal byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of the methylpiperazine moiety (e.g., δ 3.66 ppm for -CH₂-N- and δ 2.63–3.10 ppm for piperazine protons) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.

- Elemental analysis : Validate empirical formula (C₁₅H₁₈F₃N₂O₂).

Q. What in vitro models are suitable for evaluating its biological activity?

The compound has been tested as a kinase inhibitor (e.g., B-RAFᴠ⁶⁰⁰ᴇ/C-RAF) using enzyme inhibition assays (IC₅₀ determination) and cell-based viability assays (e.g., MTT in cancer cell lines). Use ATP concentration gradients (1–100 µM) and positive controls (e.g., sorafenib) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

Contradictions in IC₅₀ values may arise from variations in ATP concentrations, cell membrane permeability, or off-target effects. Mitigation strategies include:

- Assay standardization : Use fixed ATP levels (e.g., 10 µM) and consistent cell passage numbers.

- Permeability assessment : Compare activity in cell-free vs. cell-based assays; employ PAMPA (parallel artificial membrane permeability assay) to evaluate passive diffusion.

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Map the trifluoromethyl and methylpiperazine groups into kinase active sites (e.g., B-RAFᴠ⁶⁰⁰ᴇ using PDB 3C4C).

- QSAR modeling : Correlate substituent electronegativity (CF₃) with inhibitory potency using Hammett constants or DFT-calculated parameters.

- ADMET prediction : Tools like SwissADME predict metabolic stability linked to the trifluoromethyl group’s resistance to oxidative metabolism .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

The compound’s solubility in polar solvents (e.g., DMSO) and flexible methylpiperazine side chain complicate crystallization. Strategies include:

Q. What methodologies detect and quantify trace impurities in bulk samples?

- LC-MS/MS : Identify impurities at <0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF).

- NMR spiking : Add reference standards (e.g., 4-methylpiperazine) to distinguish process-related impurities.

- Forced degradation studies : Expose samples to heat, light, or acidic/basic conditions to profile degradation products .

Q. How do researchers validate target engagement in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.